

Spectroscopic comparison of (4-(Pyridin-4-yl)phenyl)methanol with its precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-(Pyridin-4-yl)phenyl)methanol

Cat. No.: B1304817

[Get Quote](#)

A Spectroscopic Guide to (4-(Pyridin-4-yl)phenyl)methanol and Its Precursors

For researchers and professionals in the field of drug development and materials science, a thorough understanding of the spectroscopic characteristics of synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic properties of the target compound, **(4-(Pyridin-4-yl)phenyl)methanol**, with its common precursors, 4-bromopyridine and (4-(hydroxymethyl)phenyl)boronic acid. The synthesis of **(4-(Pyridin-4-yl)phenyl)methanol** is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for the formation of carbon-carbon bonds.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **(4-(Pyridin-4-yl)phenyl)methanol** and its precursors. This data is essential for reaction monitoring, quality control, and structural elucidation.

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	IR (ν , cm^{-1})	UV-Vis (λ_{max} , nm)
(4-(Pyridin-4-yl)phenyl)methanol	CDCl ₃ : 8.70 (d, 2H), 7.65 (d, 2H), 7.50 (d, 2H), 7.45 (d, 2H), 4.78 (s, 2H), 1.75 (s, 1H, OH)	CDCl ₃ : 149.9, 147.9, 140.7, 138.2, 127.8, 127.2, 121.7, 64.9	KBr Pellet: ~3400 (O-H), ~3030 (C-H, aromatic), ~1600, 1480 (C=C, aromatic), ~1020 (C-O)	Methanol: ~258
4-Bromopyridine	DMSO-d ₆ : 8.68 (d, 2H), 7.73 (d, 2H)	CDCl ₃ : 151.1, 132.9, 132.3	Neat: ~3050 (C-H, aromatic), ~1580, 1470 (C=C, aromatic), ~1060 (C-Br)	Ethanol: ~259
(4-(hydroxymethyl)phenyl)boronic acid	DMSO-d ₆ : 7.95 (s, 2H, B(OH) ₂), 7.75 (d, 2H), 7.30 (d, 2H), 5.15 (t, 1H, OH), 4.48 (d, 2H)	DMSO-d ₆ : 144.5, 134.4, 128.2, 125.9, 62.9	KBr Pellet: ~3400-3200 (O-H, broad), ~2920 (C-H), ~1610 (C=C, aromatic), ~1350 (B-O)	Methanol: ~225

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and analytical methods.

Synthesis of (4-(Pyridin-4-yl)phenyl)methanol via Suzuki-Miyaura Coupling

Materials:

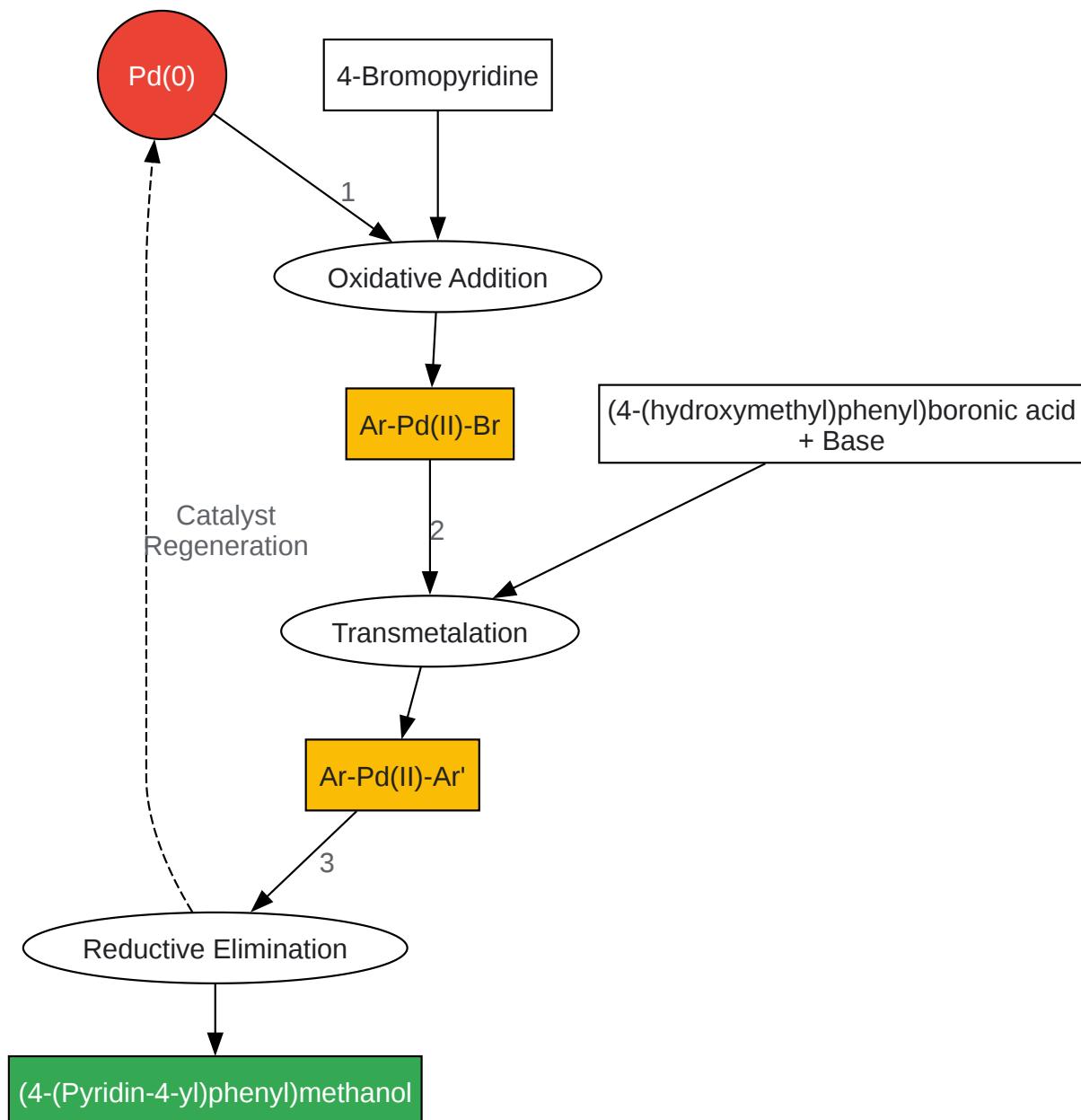
- 4-Bromopyridine
- (4-(hydroxymethyl)phenyl)boronic acid

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask, add 4-bromopyridine (1.0 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a magnetic stir bar.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in degassed 1,4-dioxane.
- Add the catalyst solution to the reaction flask, followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **(4-(Pyridin-4-yl)phenyl)methanol** as a solid.


Spectroscopic Analysis Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated solvents such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6) with tetramethylsilane (TMS) as an internal standard.
- Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets, while liquid samples can be analyzed as a neat film between salt plates.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer. Samples are dissolved in a UV-transparent solvent, such as methanol or ethanol, at a known concentration in a quartz cuvette.

Visualizing the Synthetic Pathway

The synthesis of **(4-(Pyridin-4-yl)phenyl)methanol** from its precursors can be visualized as a straightforward workflow.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic comparison of (4-(Pyridin-4-yl)phenyl)methanol with its precursors]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1304817#spectroscopic-comparison-of-4-pyridin-4-yl-phenyl-methanol-with-its-precursors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com